molecular formula C24H28N4OS2 B15083486 2-((4-Allyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide CAS No. 540498-28-0

2-((4-Allyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide

Cat. No.: B15083486
CAS No.: 540498-28-0
M. Wt: 452.6 g/mol
InChI Key: GUQWHBJHKNIPBX-UHFFFAOYSA-N
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Description

2-((4-Allyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Allyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process is optimized to minimize waste and reduce production costs while maintaining high product quality. Advanced purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-((4-Allyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different biological activities .

Scientific Research Applications

2-((4-Allyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((4-Allyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Allyl-5-benzyl-2,4-dihydro-3H-1,2,4-triazol-3-one
  • (Z)-4-(furan-2-yl(p-tolylamino)methylene)-3-methyl-1-p-tolyl-1H-pyrazol-5(4H)-one

Uniqueness

Compared to similar compounds, 2-((4-Allyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the allyl, p-tolylthio, and mesitylacetamide groups enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

CAS No.

540498-28-0

Molecular Formula

C24H28N4OS2

Molecular Weight

452.6 g/mol

IUPAC Name

2-[[5-[(4-methylphenyl)sulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C24H28N4OS2/c1-6-11-28-21(14-30-20-9-7-16(2)8-10-20)26-27-24(28)31-15-22(29)25-23-18(4)12-17(3)13-19(23)5/h6-10,12-13H,1,11,14-15H2,2-5H3,(H,25,29)

InChI Key

GUQWHBJHKNIPBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=NN=C(N2CC=C)SCC(=O)NC3=C(C=C(C=C3C)C)C

Origin of Product

United States

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